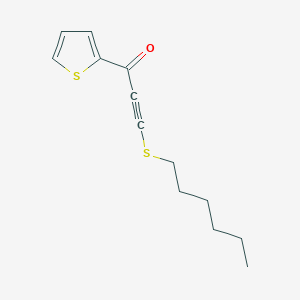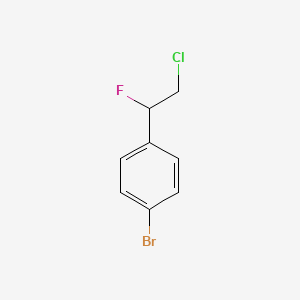![molecular formula C11H16 B14592727 (1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene CAS No. 61214-31-1](/img/structure/B14592727.png)
(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,6S)-1,7,8-Trimethylbicyclo[420]octa-3,7-diene is a bicyclic organic compound characterized by its unique structure and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
化学反応の分析
Types of Reactions
(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
科学的研究の応用
(1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its stability and reactivity.
作用機序
The mechanism of action of (1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to (1S,6S)-1,7,8-Trimethylbicyclo[4.2.0]octa-3,7-diene include other bicyclic organic molecules with similar structural features, such as:
- Bicyclo[2.2.1]heptane
- Bicyclo[3.2.0]heptane
- Bicyclo[4.2.0]octane
Uniqueness
What sets this compound apart is its specific arrangement of methyl groups and double bonds, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific structural features are required.
特性
CAS番号 |
61214-31-1 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC名 |
(1S,6S)-1,7,8-trimethylbicyclo[4.2.0]octa-3,7-diene |
InChI |
InChI=1S/C11H16/c1-8-9(2)11(3)7-5-4-6-10(8)11/h4-5,10H,6-7H2,1-3H3/t10-,11+/m0/s1 |
InChIキー |
CKKAYPRXSOCVDS-WDEREUQCSA-N |
異性体SMILES |
CC1=C([C@@]2([C@H]1CC=CC2)C)C |
正規SMILES |
CC1=C(C2(C1CC=CC2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



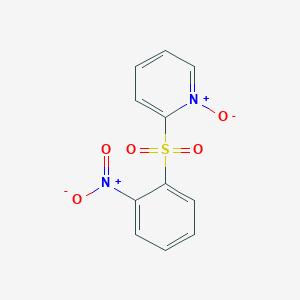
![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)

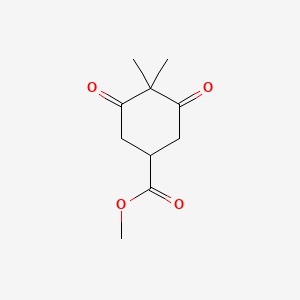

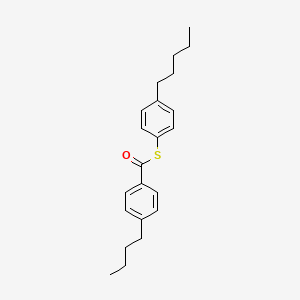
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
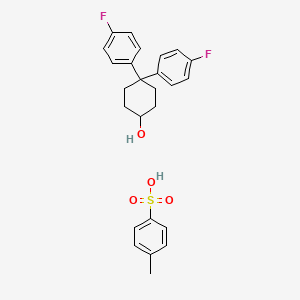
![[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride](/img/structure/B14592688.png)

![2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one](/img/structure/B14592701.png)
